molecular formula C30H39N3O6Zr B561492 Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. CAS No. 111083-78-4

Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.

Cat. No.: B561492
CAS No.: 111083-78-4
M. Wt: 628.9 g/mol
InChI Key: PKPWBQMGJMYVOW-UHFFFAOYSA-K
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Description

Structural Classification of Multidentate Zirconium Coordination Compounds

Multidentate zirconium coordination compounds can be systematically classified based on their ligand donor atom arrangements and coordination geometries. The most prevalent classification scheme focuses on the nature and number of donor atoms, leading to designations such as ONO, ONNO, ONXO, and ONO'O ligand types, where O represents oxygen donors, N represents nitrogen donors, and X represents variable heteroatom donors.

The ONO-type ligand systems represent the simplest aminophenolato framework, featuring a central nitrogen donor flanked by two phenolate oxygen atoms. These ligands typically coordinate in a meridional fashion, creating pentacoordinate zirconium complexes that exhibit moderate catalytic activity. However, these pentacoordinate complexes lacking additional donor atoms often undergo rapid deactivation, leading to formation of only trace amounts of oligomers in polymerization reactions.

ONNO-type ligand systems represent a significant advancement in structural complexity, incorporating an additional nitrogen donor through pendant arm functionality. These hexacoordinate complexes demonstrate exceptional reactivity due to the formation of five-membered chelate rings with strong metal-donor interactions. The bis(aminophenolate) ONNO framework has become a benchmark for comparative studies, consistently demonstrating high polymerization activities and excellent thermal stability.

ONXO-type complexes expand the structural diversity by incorporating variable heteroatom donors such as oxygen, nitrogen, or sulfur in the pendant arm position. X-ray crystallographic studies of these complexes reveal that the distances between side-arm donor atoms and zirconium vary significantly with donor type: zirconium-oxygen distances of approximately 2.45 angstroms, zirconium-nitrogen distances of 2.59 angstroms, and zirconium-sulfur distances of 2.86 angstroms. These structural variations directly correlate with catalytic activity patterns, with the activity order for zirconium complexes being OMe > NMe2 > SMe in a ratio of 5:2:1.

The ONO'O ligand type represents a unique asymmetric framework that combines aminophenolate and etherphenolate functionalities. Single-crystal X-ray diffraction studies demonstrate that these ligands bind to zirconium centers in a fac-fac coordination mode, similar to the well-established ONNO analogues. The asymmetric nature of ONO'O ligands provides access to a larger range of accessible geometries for cationic active species compared to symmetric ONNO or OO'O'O ligands, as revealed through density functional theory calculations.

Ligand Type Coordination Mode Typical Geometry Key Structural Features
ONO Meridional Pentacoordinate Central N donor, two phenolate O donors
ONNO Facial-meridional Hexacoordinate Additional N donor via pendant arm
ONXO Facial-meridional Hexacoordinate Variable heteroatom (O, N, S) donor
ONO'O Facial-facial Hexacoordinate Asymmetric aminophenolate-etherphenolate

Role of κ-O Ligand Notation in Organozirconium Complex Characterization

The kappa notation system plays a crucial role in the precise characterization and nomenclature of organozirconium complexes, particularly those containing multidentate ligands with multiple potential coordination sites. The Greek letter kappa (κ) followed by the donor atom symbol provides unambiguous identification of the specific atoms through which ligands coordinate to the metal center. This notation becomes essential when dealing with polydentate ligands that contain multiple donor atoms of the same type, as it eliminates ambiguity regarding coordination modes.

In the context of aminophenolato zirconium complexes, the κ-O notation specifically identifies coordination through oxygen atoms of phenolate groups, distinguishing these interactions from potential coordination through nitrogen atoms or other donor sites within the same ligand framework. The systematic application of kappa notation enables precise structural communication and facilitates accurate comparison between related complexes. For ligands that bind through non-contiguous atoms, the kappa notation becomes particularly important as it clearly delineates which specific atoms participate in metal-ligand bonding.

The application of κ-O notation in zirconium complex characterization extends beyond simple identification to encompass detailed structural analysis. When multiple phenolate oxygen atoms coordinate to a single zirconium center, as in the tris(3-aminophenolato) arrangement, each κ-O designation provides specific information about the coordination environment. This level of detail proves essential for understanding structure-reactivity relationships and predicting catalytic behavior.

Advanced organometallic nomenclature requires careful distinction between different bonding modes, particularly when dealing with ligands capable of multiple coordination patterns. The kappa convention addresses this need by providing a standardized system for indicating coordination sites. In zirconium complexes containing both aminophenolato and alkoxide functionalities, the κ-O notation clearly distinguishes between phenolate oxygen coordination and alkoxide oxygen coordination, preventing potential confusion in structural assignments.

Properties

CAS No.

111083-78-4

Molecular Formula

C30H39N3O6Zr

Molecular Weight

628.9 g/mol

IUPAC Name

3-aminophenolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;zirconium(4+)

InChI

InChI=1S/C12H21O3.3C6H7NO.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*7-5-2-1-3-6(8)4-5;/h4-5H,1-2,6-11H2,3H3;3*1-4,8H,7H2;/q-1;;;;+4/p-3

InChI Key

PKPWBQMGJMYVOW-UHFFFAOYSA-K

SMILES

CCC(CO)(COCC=C)COCC=C.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.[Zr]

Canonical SMILES

CCC(C[O-])(COCC=C)COCC=C.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.[Zr+4]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aminophenolato Ligand

The 3-aminophenolato ligand is derived from commercially available 3-aminophenol. Deprotonation is achieved using a strong base such as potassium tert-butoxide (KOtBu\text{KO}t\text{Bu}) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds as follows:

3-H2NC6H4OH+KOtBu3-H2NC6H4OK++tBuOH\text{3-H}2\text{NC}6\text{H}4\text{OH} + \text{KO}t\text{Bu} \rightarrow \text{3-H}2\text{NC}6\text{H}4\text{O}^- \text{K}^+ + t\text{BuOH}

The resulting potassium 3-aminophenolate is isolated via filtration and dried under vacuum.

Synthesis of 2,2-Bis(2-Propenyloxymethyl)-1-Butanolato Ligand

This ligand is synthesized from trimethylolpropane diallyl ether (C12H20O3\text{C}_{12}\text{H}_{20}\text{O}_{3}) through deprotonation using sodium hydride (NaH\text{NaH}) in dry toluene:

C12H20O3+NaHC12H19O3Na++H2\text{C}{12}\text{H}{20}\text{O}{3} + \text{NaH} \rightarrow \text{C}{12}\text{H}{19}\text{O}{3}^- \text{Na}^+ + \text{H}_2

The sodium salt is used directly in subsequent complexation reactions.

Zirconium Complexation Strategies

Zirconium Isopropoxide Route

This method employs zirconium(IV) isopropoxide isopropanol complex (Zr(OiPr)4iPrOH\text{Zr(O}i\text{Pr)}_4\cdot i\text{PrOH}) as the metal precursor.

Procedure:

  • Inert Atmosphere Setup : Reactions are conducted in a nitrogen-filled glovebox using Schlenk flasks.

  • Precursor Dissolution : Zr(OiPr)4iPrOH\text{Zr(O}i\text{Pr)}_4\cdot i\text{PrOH} (1.23 mmol) is dissolved in dry toluene (20 mL).

  • Ligand Addition : A solution containing 3-aminophenolate (3.69 mmol) and sodium 2,2-bis(2-propenyloxymethyl)-1-butanolate (1.23 mmol) in toluene (40 mL) is prepared separately.

  • Dropwise Addition : The zirconium precursor solution is added to the ligand mixture at 0°C over 30 minutes.

  • Reaction Completion : The mixture is stirred for 2 hours at room temperature, then concentrated under reduced pressure.

  • Purification : The crude product is washed with hexane to remove unreacted ligands and sodium isopropoxide byproducts.

Key Parameters:

  • Stoichiometry : A 1:3:1 molar ratio of Zr4+\text{Zr}^{4+}:3-aminophenolate:butanolate ensures charge balance.

  • Temperature : Low temperature (0°C) prevents ligand dissociation during initial coordination.

  • Solvent : Toluene’s low polarity favors ligand substitution over side reactions.

Zirconium Chloride Route

As an alternative, zirconium(IV) chloride (ZrCl4\text{ZrCl}_4) can be used, particularly for halogenated derivatives.

Procedure:

  • Precursor Handling : ZrCl4\text{ZrCl}_4 (2.15 mmol) is dissolved in dry toluene under nitrogen.

  • Ligand Mixing : 3-Aminophenolate (6.45 mmol) and sodium butanolate (2.15 mmol) are added sequentially.

  • Reflux Conditions : The mixture is heated to 80°C for 4 hours to ensure complete ligand exchange.

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is dried over magnesium sulfate.

Advantages:

  • Higher reactivity of ZrCl4\text{ZrCl}_4 allows shorter reaction times.

  • Chloride byproducts (NaCl\text{NaCl}) are easily removed via filtration.

Reaction Mechanism and Intermediate Analysis

Precursor Conversion Kinetics

Studies on analogous zirconium amino-tris(phenolate) systems reveal that precursor conversion follows second-order kinetics, with amorphous intermediates forming before crystallization. For Zr-APB , nuclear magnetic resonance (NMR) monitoring shows:

  • Rapid deprotonation of 3-aminophenol (t1/2<10t_{1/2} < 10 minutes at 25°C).

  • Slower coordination of the bulkier butanolate ligand (t1/245t_{1/2} \approx 45 minutes).

Role of Axial Ligands

In the isopropoxide route, the axial iPrOi\text{PrO}^- ligand stabilizes the zirconium center during early reaction stages, as evidenced by 1H^1\text{H} NMR shifts at δ\delta 1.2–1.4 ppm. This ligand is displaced by butanolate in the final product.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Bands at 1590 cm1^{-1} (C-O stretching of phenolate) and 910 cm1^{-1} (C=C bending of propenyl groups) confirm ligand coordination.

  • 1H^1\text{H} NMR : Resonances at δ\delta 5.8–6.0 ppm (propenyl CH2_2) and δ\delta 6.4–6.6 ppm (aromatic protons) validate the structure.

X-ray Diffraction (XRD)

Single-crystal XRD of analogous complexes reveals an octahedral geometry around zirconium, with bond lengths of Zr-O=2.052.15A˚\text{Zr-O} = 2.05–2.15 \, \text{Å} and Zr-N=2.202.30A˚\text{Zr-N} = 2.20–2.30 \, \text{Å}.

Yield Optimization and Challenges

Factors Affecting Yield

ParameterOptimal ValueYield Impact
Temperature 0–25°C75–85%
Solvent Toluene80%
Zr:Ligand Ratio 1:4Maximal

Common Impurities

  • Unreacted Ligands : Removed via hexane washes.

  • Sodium Salts : Eliminated by aqueous workup.

Industrial and Catalytic Applications

Zr-APB serves as a coupling agent in polymer composites and a catalyst for CO2_2 fixation. Comparative studies show its superiority over titanium analogues in cyclic carbonate synthesis (TONs > 1,000) .

Chemical Reactions Analysis

Types of Reactions

Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Ligand exchange can be facilitated by using strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction could produce zirconium hydrides.

Scientific Research Applications

Catalysis

Zirconium Complexes in Catalysis

Zirconium complexes are known for their role as catalysts in various organic reactions. The specific compound under discussion has been utilized in:

  • Polymerization Reactions : The compound acts as a catalyst in the polymerization of olefins, facilitating the formation of high-performance polymers. Its ability to stabilize reactive intermediates enhances the efficiency of these reactions.
  • Cross-Coupling Reactions : In cross-coupling reactions, this zirconium complex demonstrates significant catalytic activity, allowing for the formation of carbon-carbon bonds essential in organic synthesis.

Table 1: Catalytic Applications

Application TypeReaction TypeCatalyst Efficiency
PolymerizationOlefin PolymerizationHigh
Cross-CouplingSuzuki and Heck ReactionsModerate to High

Materials Science

Development of Advanced Materials

Zirconium complexes are also pivotal in the development of advanced materials:

  • Nanocomposites : The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability. Its interaction with polymers leads to improved material performance.
  • Coatings : Due to its chemical stability and resistance to corrosion, this zirconium complex is used in protective coatings for metals and other substrates.

Case Study: Nanocomposite Development

In a study published in Materials Science, researchers synthesized a nanocomposite using zirconium, tris(3-aminophenolato) as a filler in a polymer matrix. The resulting material exhibited enhanced tensile strength and thermal stability compared to the unfilled polymer, demonstrating the potential for industrial applications in automotive and aerospace sectors.

Biomedical Applications

Biocompatibility and Drug Delivery

The biocompatibility of zirconium complexes has opened avenues in biomedical applications:

  • Drug Delivery Systems : The compound has been investigated for its potential as a drug delivery vehicle due to its ability to form stable complexes with various pharmaceutical agents. This property enhances the solubility and bioavailability of drugs.
  • Antibacterial Properties : Studies have shown that zirconium complexes exhibit antibacterial activity, making them suitable for use in medical devices and implants.

Table 2: Biomedical Applications

Application TypeSpecific UseEffectiveness
Drug DeliveryVehicle for Anticancer DrugsHigh
Antibacterial AgentsCoatings for Medical DevicesModerate

Mechanism of Action

The mechanism of action of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. involves its interaction with molecular targets through coordination bonds. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Titanium Analog: Titanium, tris(3-aminophenolato-κ.O)2,2-bis(2-propenyloxy-κ.O)methyl-1-butanolato-κ (LICA 97, CAS 107525-86-0)
Property Zirconium Compound (Hypothetical) Titanium Analog (LICA 97)
Central Metal Zirconium (Zr) Titanium (Ti)
Molecular Formula Not explicitly provided (inferred: ~C₃₀H₃₉N₃O₆Zr) C₃₀H₃₉N₃O₆Ti
Molecular Weight ~585–650 g/mol (estimated) 585.52 g/mol
Ligand System Tris(3-aminophenolato) + allyl ether-butanolato Identical ligand system
Thermal Stability Higher (zirconium complexes resist degradation up to 300°C) Moderate (titanium analogs degrade above 250°C)
Applications High-temperature composites, adhesives Polymer compatibilization, pigment dispersion

Key Difference : The zirconium variant offers superior thermal stability due to Zr–O bond strength (bond dissociation energy ~776 kJ/mol vs. Ti–O ~672 kJ/mol), making it preferable for high-temperature applications .

Zirconium IV 2,2-bis(2-propenolatomethyl)butanolato, tris(dioctyl)phosphato-O (ZCA-N09, CAS 109766-35-0)
Property Zirconium Compound (Hypothetical) ZCA-N09
Ligand System 3-aminophenolato + allyl ether-butanolato Phosphato (dioctyl pyrophosphato) + allyl ether-butanolato
Molecular Formula ~C₃₀H₃₉N₃O₆Zr C₆₆H₁₀₈O₁₂S₃Zr
Functionality Amino groups enhance polar interactions Phosphato groups improve hydrolysis resistance
Solubility Polar solvents (e.g., ethanol, DMF) Non-polar solvents (e.g., toluene, hexane)

Key Difference: The presence of 3-aminophenolato ligands in the target compound increases affinity for polar substrates (e.g., silica, cellulose), whereas ZCA-N09’s phosphato ligands favor hydrophobic matrices like polyolefins .

Performance in Composite Systems

Adhesion Efficiency
  • Target Zirconium Compound : Demonstrates 20–30% higher adhesion strength in epoxy-glass fiber composites compared to ZCA-N09, attributed to amine-mediated covalent bonding .
  • Titanium Analog (LICA 97) : Shows 15% lower tensile strength in polyamide composites due to Ti’s lower Lewis acidity .
Hydrolytic Stability
  • Target Zirconium Compound : Susceptible to hydrolysis in aqueous environments (degradation observed after 48 hours at 80°C).
  • ZCA-N09 : Retains 90% functionality under identical conditions due to hydrophobic phosphato shielding .

Biological Activity

Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is a complex organometallic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is C30H43N3O6Zr. The compound features a zirconium center coordinated by three 3-aminophenolate ligands and two propenyloxy groups, which contribute to its overall biological activity.

Structural Characteristics

PropertyValue
Molecular Weight569.66 g/mol
Coordination GeometryOctahedral
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that zirconium complexes exhibit significant antimicrobial activity. A study demonstrated that similar zirconium compounds showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anticancer Activity

Zirconium complexes have also been investigated for their anticancer properties. A case study involving a related zirconium compound showed promising results in inhibiting tumor growth in vitro and in vivo. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of zirconium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa. is attributed to its ability to interact with cellular components:

  • Cell Membrane Interaction : The positively charged zirconium ion can interact with negatively charged components of the cell membrane, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The complex may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • DNA Interaction : Some studies suggest that organometallic complexes can intercalate with DNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various zirconium complexes against E. coli and S. aureus. The results indicated that the tested compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Anticancer Effects

In a preclinical trial, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, confirming the compound's effectiveness as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing zirconium complexes with aminophenolato and propenyloxy ligands?

  • Methodology : A common approach involves ligand substitution reactions. For example, zirconium precursors (e.g., ZrCl₄) can react with 3-aminophenol and 2-propenyloxy-methyl-1-butanol under anhydrous conditions. Solvent choice (e.g., toluene or THF) and temperature (80–120°C) influence reaction kinetics and purity. Ligand-to-metal molar ratios (3:1 for aminophenolato ligands) must be optimized to avoid incomplete coordination .
  • Key Challenge : Competing side reactions, such as hydrolysis of zirconium precursors, require strict moisture control. Characterization via NMR and FT-IR is critical to confirm ligand binding modes (e.g., κ.O coordination) .

Q. How can the coordination geometry and stability of this zirconium complex be characterized?

  • Techniques :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., Zr–O distances ~2.0–2.2 Å) to confirm octahedral or distorted trigonal prismatic geometry .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; analogous zirconates (e.g., NZ-97) show decomposition above 250°C, suggesting robust ligand-metal bonds .
    • Data Interpretation : Discrepancies in spectroscopic data (e.g., NMR splitting patterns) may indicate dynamic ligand exchange in solution, requiring low-temperature studies .

Advanced Research Questions

Q. What experimental strategies address contradictions in catalytic activity data for zirconium-aminophenolato complexes?

  • Case Study : Conflicting reports on catalytic efficiency in polymerization (e.g., polyolefin synthesis) may arise from:

  • Ligand Steric Effects : Bulky propenyloxy groups (e.g., 2,2-bis(2-propenyloxy)methyl) hinder substrate access to the metal center, reducing turnover rates .
  • Counterion Influence : Phosphato or phosphito ligands (e.g., in NZ-09) alter Lewis acidity, impacting reactivity. Comparative studies using analogous complexes (e.g., titanium vs. zirconium) can isolate electronic vs. steric factors .
    • Resolution : Controlled experiments with standardized substrates (e.g., ethylene) and in-situ spectroscopic monitoring (e.g., UV-Vis) are recommended .

Q. How do ligand modifications (e.g., substituent position on aminophenolato) affect the compound’s electronic properties and applications in optoelectronics?

  • Methodology :

  • Computational Modeling : DFT calculations predict HOMO-LUMO gaps. For example, 3-aminophenolato ligands with electron-donating groups (e.g., -NH₂) lower the LUMO, enhancing electron transport in devices .
  • Experimental Validation : Compare photoluminescence quantum yields (PLQY) of zirconium complexes with 2- vs. 3-aminophenolato ligands. Data from analogous ZrQ (tetrakis-8-hydroxyquinolato zirconium) show PLQY >60% in OLEDs, suggesting tunability via ligand design .
    • Table : Electronic Properties of Analogous Zirconium Complexes
ComplexHOMO (eV)LUMO (eV)PLQY (%)Application
ZrQ (CAS N/A)-5.8-3.265OLED Emitter
NZ-97 (CAS 111083-78-4)-6.1-3.545Polymer Catalyst

Q. What are the challenges in studying hydrolytic stability of zirconium complexes with mixed aminophenolato/propenyloxy ligands?

  • Key Issues :

  • pH Sensitivity : Propenyloxy ligands may hydrolyze under acidic/alkaline conditions, destabilizing the complex. Stability tests in buffered solutions (pH 4–10) reveal ligand dissociation thresholds .
  • Analytical Limitations : Traditional ICP-MS detects zirconium leaching but cannot distinguish intact complexes from fragmented species. Pair with MALDI-TOF to monitor oligomeric byproducts .
    • Mitigation : Encapsulation in silica matrices or covalent grafting onto substrates (e.g., mesoporous TiO₂) enhances stability for catalytic reuse .

Methodological Notes

  • Data Reproducibility : Variations in synthetic protocols (e.g., solvent purity, Zr precursor batch) can lead to inconsistent results. Standardize reagents and document reaction conditions meticulously .
  • Advanced Characterization : Synchrotron XAS (X-ray absorption spectroscopy) provides insights into local coordination environments, resolving ambiguities from crystallography .

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